molecular formula C23H39NO19 B10777401 3'-beta-Sialyl-beta-lactose CAS No. 64839-32-3

3'-beta-Sialyl-beta-lactose

Cat. No.: B10777401
CAS No.: 64839-32-3
M. Wt: 633.6 g/mol
InChI Key: CILYIEBUXJIHCO-LPTWSRJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-beta-Sialyl-beta-lactose is a complex trisaccharide oligosaccharide with the molecular formula C23H39NO19 and a molecular weight of 633.55 g/mol . This compound, also systematically known as O-(N-Acetyl-alpha-neuraminosyl)-(2->3)-O-beta-D-galactopyranosyl-(1->4)-alpha-D-glucopyranose, is classified as an N-acylneuraminic acid and serves as a crucial research tool in glycobiology and virology . Its research value is highlighted by its specific interaction with viral proteins; it is a documented ligand for the trans-sialidase enzyme from Trypanosoma cruzi and is used in structural studies of capsid proteins, such as the JC Polyomavirus VP1, to understand host-pathogen interactions and glycan recognition mechanisms . Recent research employs this compound in the synthesis of homo- and heteromultivalent glycomacromolecules to investigate how multivalent presentation enhances binding to viral proteins, increasing contacts and stabilizing complexes . This makes it a valuable compound for developing novel antiviral strategies and carbohydrate-based therapeutics. Provided as a solid and of high purity, this oligosaccharide is essential for studying sialic acid-mediated biological processes, cell recognition, and pathogen adhesion. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64839-32-3

Molecular Formula

C23H39NO19

Molecular Weight

633.6 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C23H39NO19/c1-6(28)24-11-7(29)2-23(22(37)38,42-18(11)12(31)8(30)3-25)43-19-13(32)9(4-26)40-21(16(19)35)41-17-10(5-27)39-20(36)15(34)14(17)33/h7-21,25-27,29-36H,2-5H2,1H3,(H,24,28)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19-,20-,21-,23-/m0/s1

InChI Key

CILYIEBUXJIHCO-LPTWSRJFSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O

Origin of Product

United States

Biosynthesis and Biocatalytic Strategies for 3 Beta Sialyl Beta Lactose

Enzymatic Synthesis Pathways

The enzymatic creation of 3'-SL primarily relies on two distinct catalytic approaches. The first involves sialyltransferases, which utilize an activated sialic acid donor. mdpi.comnih.gov The second approach employs trans-sialidases, which transfer sialic acid from a glycoconjugate donor to an acceptor molecule. mdpi.comnih.gov

Sialyltransferase-Mediated Glycosylation

Sialyltransferases catalyze the transfer of a sialic acid monomer to an acceptor, in this case, lactose (B1674315). mdpi.com This process requires the sialic acid to be in an activated form, which is a key characteristic of this pathway. mdpi.com The synthesis of 3'-SL via this method is dependent on the specific type of sialyltransferase used, as different enzymes can produce either 3'-SL or its isomer, 6'-sialyllactose (B25220) (6'-SL). researchgate.net

The synthesis of 3'-SL by sialyltransferases necessitates an activated nucleotide sugar donor, with Cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) being the most common. mdpi.comnih.govbiorxiv.org This high-energy molecule provides the necessary chemical impetus for the transfer of N-acetylneuraminic acid (Neu5Ac), a common form of sialic acid, to the lactose acceptor. nih.gov The production of CMP-Neu5Ac itself is a critical step, often achieved through the enzymatic action of CMP-Neu5Ac synthetase (CSS), which condenses Neu5Ac with cytidine (B196190) triphosphate (CTP). nih.govacs.org

Table 1: Key Components in Sialyltransferase-Mediated Synthesis of 3'-SL

Component Role Reference
Lactose Acceptor substrate mdpi.com
N-acetylneuraminic acid (Neu5Ac) Sialic acid source mdpi.com
Cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) Activated sialic acid donor mdpi.comnih.govbiorxiv.org
α2,3-Sialyltransferase Catalyst for sialic acid transfer acs.orgnih.gov
CMP-Neu5Ac synthetase (CSS) Catalyst for CMP-Neu5Ac synthesis nih.gov
Cytidine triphosphate (CTP) Energy source for CMP-Neu5Ac synthesis nih.gov

The regioselectivity of the sialylation reaction, which determines whether the sialic acid is attached to the 3'- or 6'-position of the terminal galactose unit of lactose, is dictated by the specific sialyltransferase used. researchgate.net For the synthesis of 3'-SL, α2,3-sialyltransferases are essential as they specifically catalyze the formation of an α2,3-glycosidic linkage. acs.orgnih.gov

Different α2,3-sialyltransferases from various sources have been investigated for their efficiency in 3'-SL production. nih.gov For example, α2,3-sialyltransferases from species like Pasteurella multocida have been successfully used. oup.comnih.gov However, some of these enzymes may exhibit side activities, such as α2,6-sialyltransferase activity, which can lead to the formation of 6'-SL as a byproduct. nih.gov Protein engineering efforts have been directed at improving the specific activity and reducing the side reactions of these enzymes to enhance the yield and purity of 3'-SL. nih.gov Studies have shown that mutations in specific amino acid residues can significantly alter the catalytic efficiency and regioselectivity of these enzymes. nih.gov

Donor Substrate Requirements (e.g., CMP-Neu5Ac)

Trans-Sialidase Catalysis

Trans-sialidases offer an alternative enzymatic route for the synthesis of 3'-SL that circumvents the need for the high-energy donor substrate CMP-Neu5Ac. nih.gov These enzymes catalyze the transfer of a sialic acid residue from a donor glycoconjugate directly to an acceptor molecule. mdpi.comnih.gov

The catalytic mechanism of trans-sialidases, such as the well-studied enzyme from Trypanosoma cruzi (TcTS), follows a ping-pong bi-bi kinetic model. nih.govacs.org The process begins with the binding of the sialylated donor substrate to the enzyme's active site. acs.org A key catalytic residue, typically a tyrosine, acts as a nucleophile, attacking the anomeric carbon of the sialic acid and forming a covalent sialyl-enzyme intermediate. acs.orgfrontiersin.org This is accompanied by the release of the desialylated donor molecule. acs.org

Subsequently, an acceptor molecule, such as lactose, binds to the active site. The hydroxyl group at the C3 position of the galactose moiety of lactose then attacks the anomeric carbon of the enzyme-bound sialic acid. frontiersin.org This results in the transfer of the sialic acid to the acceptor, forming the 3'-SL product, and regenerates the free enzyme. frontiersin.org While the primary function is transfer, trans-sialidases can also exhibit hydrolytic activity, where water acts as the acceptor, leading to the release of free sialic acid. frontiersin.org

A significant advantage of the trans-sialidase approach is the ability to use readily available and inexpensive sialoglycoconjugates as sialic acid donors. nih.govrsc.org These include glycoproteins like casein glycomacropeptide (cGMP), a byproduct of the dairy industry, and fetuin. rsc.orgresearchgate.net However, a limitation is that many natural trans-sialidases can only recognize and transfer α2,3-linked sialic acid from the donor, which can result in lower substrate utilization if the donor contains other linkages. mdpi.comresearchgate.net

The acceptor scope of trans-sialidases can be quite broad. The Trypanosoma cruzi trans-sialidase (TcTS) is highly stereospecific for transferring sialic acid to a terminal β-galactopyranosyl unit to form an α-Neu5Ac-(2→3)-β-D-Galp motif. researchgate.netresearchgate.net Besides lactose, other oligosaccharides containing a terminal galactose have been shown to function as acceptors. researchgate.netroyalsocietypublishing.org Engineered trans-sialidases from organisms like Trypanosoma rangeli have demonstrated promiscuity, accepting not only lactose but also other molecules like galactooligosaccharides (GOS), lacto-N-tetraose, and even monosaccharides like glucose and fucose as acceptors. plos.orgaimspress.com

Table 2: Examples of Donor and Acceptor Substrates in Trans-Sialidase Catalyzed Synthesis

Substrate Type Example Role in Reaction Reference
Donor Casein Glycomacropeptide (cGMP) Sialic acid source rsc.orgresearchgate.net
Donor Fetuin Sialic acid source rsc.orgroyalsocietypublishing.org
Donor 3'-Sialyllactose (B164678) Sialic acid source researchgate.net
Acceptor Lactose Sialic acid recipient rsc.orgresearchgate.net
Acceptor Lacto-N-tetraose Sialic acid recipient researchgate.net
Acceptor Galactooligosaccharides (GOS) Sialic acid recipient royalsocietypublishing.org

Compound Names

Table 3: List of Chemical Compounds

Compound Name
3'-beta-Sialyl-beta-lactose (3'-SL)
6'-Sialyllactose (6'-SL)
N-acetylneuraminic acid (Neu5Ac)
Cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac)
Lactose
Cytidine triphosphate (CTP)
Casein glycomacropeptide (cGMP)
Fetuin
Galactooligosaccharides (GOS)
Lacto-N-tetraose
Glucose
Fucose
Mechanism of Sialic Acid Transfer from Glycoconjugates

Microbial Fermentation and Metabolic Engineering

Microbial fermentation offers a sustainable alternative to complex chemical synthesis for producing 3'-SL. nih.gov This approach leverages the metabolic machinery of microorganisms, which can be systematically engineered to enhance the production of the target compound. Strategies often involve the introduction of heterologous genes, the deletion of competing metabolic pathways, and the optimization of fermentation conditions to achieve high titers and yields. nih.govacs.org

Engineered Microbial Hosts for Production (e.g., Escherichia coli)

Escherichia coli is a widely used chassis organism for the production of 3'-SL due to its well-characterized genetics, rapid growth, and established fermentation processes. nih.govacs.org Researchers have successfully engineered various strains of E. coli, such as BL21(DE3) and W3110, to become efficient cell factories for 3'-SL biosynthesis. nih.govacs.orggalab.com

One of the initial steps in engineering E. coli for 3'-SL production is the selection of a suitable host strain. Studies have shown that E. coli BL21 series strains, after knocking out the lacZ gene (which encodes β-galactosidase), exhibit better performance in 3'-SL production compared to K12 series strains. nih.govacs.org For instance, E. coli BL21star(DE3)ΔlacZ was identified as a superior base strain, yielding higher amounts of 3'-SL than other tested strains. nih.govacs.org

A cornerstone of metabolic engineering for 3'-SL production is the strategic modification of the host's genome to favor the synthesis pathway of the desired product. nih.govacs.orggalab.com This involves several key genetic alterations:

Deletion of Competing Pathways: To prevent the degradation of the crucial precursor N-acetylneuraminic acid (Neu5Ac), genes involved in its catabolism are knocked out. nih.govacs.org Key target genes for deletion include nanA (N-acetylneuraminate lyase), nanK (N-acetylmannosamine kinase), nanE (N-acetylmannosamine-6-phosphate epimerase), and nanT (N-acetylneuraminic acid transporter). nih.govacs.org By eliminating these competing pathways, the metabolic flux is redirected towards 3'-SL biosynthesis. nih.govacs.org Similarly, the deletion of the lacZ gene prevents the degradation of lactose, a primary substrate for 3'-SL synthesis. nih.govmdpi.com

Introduction of Biosynthetic Genes: The de novo synthesis of 3'-SL in E. coli requires the introduction of exogenous genes. nih.govacs.org These typically include the neuBCA gene cluster from Campylobacter jejuni, which is responsible for the synthesis of Neu5Ac, and an α2,3-sialyltransferase (nST or α2,3-SiaT) gene, often from Neisseria meningitidis or Neisseria gonorrhoeae, which catalyzes the final step of transferring Neu5Ac to lactose. nih.govacs.orggoogle.com

Optimization of Gene Expression: The expression levels of key enzymes in the biosynthetic pathway are fine-tuned to balance the metabolic flux and avoid the accumulation of inhibitory intermediates. nih.govacs.org This can be achieved by optimizing the promoters and ribosome binding sites (RBS) for genes such as glmS, glmM, and glmU, which are involved in the synthesis of the precursor UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govacs.org

GeneFunctionModification StrategyReference
nanA, nanK, nanE, nanTDegradation of N-acetylneuraminic acid (Neu5Ac)Knockout to prevent precursor degradation nih.govacs.org
lacZLactose degradationKnockout to preserve lactose substrate nih.govmdpi.com
neuBCASynthesis of Neu5AcIntroduction of exogenous genes nih.govacs.org
nST / α2,3-SiaTTransfer of Neu5Ac to lactoseIntroduction of exogenous genes nih.govacs.org
glmS, glmM, glmUSynthesis of UDP-GlcNAc precursorOptimization of expression nih.govacs.org

The de novo biosynthesis of 3'-SL in engineered microbes starts from simple carbon sources like glucose and lactose. acs.orgescholarship.org The most commonly engineered pathway is the neuC pathway, which utilizes UDP-GlcNAc as a key precursor. nih.govacs.org This pathway involves the following steps: GlcNAc-1-P → UDP-GlcNAc → ManNAc → Neu5Ac → CMP-Neu5Ac → 3'-SL. nih.govacs.org

Alternative pathways, such as the AGE pathway starting from N-acetylglucosamine (GlcNAc), have also been explored, for instance in Bacillus subtilis. nih.govacs.org However, much of the research has concentrated on optimizing the neuC pathway in E. coli. nih.govacs.org The synthesis of Neu5Ac from N-acetylmannosamine (ManNAc) can be catalyzed by either Neu5Ac synthase (NeuB) or Neu5Ac aldolase (B8822740) (NanA). nih.govacs.org

In some strategies, referred to as remedial pathways, precursors like sialic acid and lactose are supplied externally to the culture medium. nih.gov For example, early research demonstrated the production of 3'-SL by feeding glycerol (B35011), sialic acid, and lactose to an engineered E. coli strain. nih.gov This approach can simplify the metabolic engineering required but may increase production costs due to the price of the precursors. nih.gov

De Novo Synthesis Pathways in Microbial Systems

Cofactor Engineering for Optimized Biosynthesis (e.g., CTP Regeneration)

The biosynthesis of 3'-SL is dependent on the availability of the cofactor cytidine triphosphate (CTP), which is required by the enzyme CMP-Neu5Ac synthetase (encoded by neuA) to activate Neu5Ac. nih.govacs.orgmdpi.com CTP is also essential for cellular processes like DNA and RNA synthesis, creating a competition for this vital molecule. nih.govacs.org Therefore, cofactor engineering to enhance CTP regeneration is a critical strategy for maximizing 3'-SL production. nih.govacs.orgmdpi.com

Strategies to increase the intracellular pool of CTP include:

Overexpression of CTP Synthesis Genes: Overexpressing genes involved in CTP synthesis, such as CTP synthetase, can boost its availability. nih.govacs.org

Reducing CTP Consumption: Minimizing metabolic pathways that consume CTP for processes other than 3'-SL synthesis can also increase the available CTP pool. nih.govacs.org

Coupled Regeneration Cycles: Researchers have developed coupled ATP and CTP regeneration cycles to enhance cofactor recycling. nih.govacs.org For instance, a system using CMP kinase and polyphosphate kinase can regenerate CTP from the less expensive substrate CMP. mdpi.commdpi.com

Bioreactor Fermentation Strategies and Process Optimization

To achieve high-titer production of 3'-SL, optimized bioreactor fermentation strategies are employed. nih.govacs.org Fed-batch fermentation is a common approach, allowing for the controlled feeding of substrates like glucose and lactose to maintain optimal conditions for cell growth and product synthesis. nih.govacs.org

Key parameters optimized during fermentation include:

Temperature and pH: Maintaining optimal temperature and pH is crucial for enzyme activity and cell viability. mdpi.comacs.org For example, a fermentation process might involve an initial growth phase at 37°C, followed by a reduction in temperature to around 29.5°C after induction to enhance protein expression and product formation. acs.org The pH is typically maintained around 6.8. acs.org

Substrate Feeding: A continuous or intermittent feeding strategy for glucose and lactose ensures that the cells have a steady supply of carbon and energy sources without reaching inhibitory concentrations. acs.org

Induction: The expression of the biosynthetic pathway genes is often controlled by an inducible promoter, with an inducer like IPTG added at a specific point in the fermentation process. acs.org

Through the combination of these metabolic engineering and fermentation optimization strategies, researchers have achieved significant titers of 3'-SL. For instance, one study reported a yield of 44.2 g/L in a 3 L bioreactor, while another achieved an impressive 56.8 g/L in a 5 L bioreactor. nih.govacs.orgfigshare.com

Reported 3'-SL Titers in Engineered E. coli
Strain/StrategyTiter (g/L)Fermentation ScaleReference
Engineered E. coli BL21(DE3)ΔlacZ23.15 L bioreactor acs.org
Engineered E. coli BZAPKA1444.23 L bioreactor nih.govacs.org
Engineered E. coli BL21star(DE3)ΔlacZ56.85 L bioreactor nih.govfigshare.com

Chemical Synthetic Approaches in Oligosaccharide Chemistry

The chemical synthesis of complex oligosaccharides like this compound is a formidable task that underscores the intricate challenges of carbohydrate chemistry. nih.gov Unlike the template-driven synthesis of proteins and nucleic acids, the construction of oligosaccharides requires precise, stepwise control over the formation of each glycosidic bond. rsc.org This process is complicated by the need to differentiate between multiple hydroxyl groups of similar reactivity on each monosaccharide unit. nih.govrsc.org

The core of the synthetic challenge lies in the glycosylation reaction, where a glycosyl donor (an activated sugar) is coupled with a glycosyl acceptor (a sugar with a free hydroxyl group). To achieve a specific target molecule like this compound, chemists must exert stringent control over both the site of linkage (regioselectivity) and the anomeric configuration (stereoselectivity) of the newly formed bond. nih.gov This necessitates a multi-step approach involving complex protecting group strategies, where specific hydroxyl groups are temporarily masked to prevent unwanted side reactions. beilstein-journals.orgjocpr.com The design of these strategies is critical, as the protecting groups themselves can influence the reactivity and stereochemical outcome of the glycosylation step. nih.govwiley-vch.de

Regioselective and Stereoselective Glycosylation Challenges

The formation of the specific α(2→3) glycosidic bond between N-acetylneuraminic acid (Neu5Ac) and lactose to form this compound presents a significant hurdle for chemists, encompassing both regioselective and stereoselective challenges.

Stereoselectivity: Achieving the correct stereochemistry is arguably the most significant challenge in sialylation. The desired product, this compound, contains an α-glycosidic linkage. However, the formation of α-sialosides is notoriously difficult for several reasons inherent to the structure of sialic acid:

Electronic Effects: The anomeric carbon (C-2) of sialic acid is a quaternary center and is part of a carboxyl group. This electron-withdrawing carboxylate disfavors the formation of the critical oxonium ion intermediate required for glycosylation.

Steric Hindrance: The bulky substituents around the anomeric center, including the carboxyl group and the glycerol side chain, create significant steric hindrance, impeding the approach of the glycosyl acceptor.

Lack of Neighboring Group Participation: Many glycosylation strategies rely on a participating protecting group at the C-2 position to direct the stereochemical outcome and form a 1,2-trans-glycoside. In sialic acid, the anomeric carbon itself is C-2, meaning there is no adjacent group that can be used to direct the formation of the α-linkage (which is 1,2-cis relative to the C-3 substituent). rsc.org

To overcome these stereochemical challenges, specialized sialyl donors and activating agents have been developed. Strategies include using donors with modifications that favor the α-anomer, such as introducing a 5-N,4-O-carbonyl protecting group or placing a phenylthio group at the C-3 position to influence the stereochemical outcome of the reaction. acs.orgrsc.org The choice of solvent, temperature, and promoter system also plays a crucial role in influencing the stereoselectivity of the sialylation reaction. nih.govresearchgate.net

The combination of these regioselective and stereoselective hurdles makes the purely chemical synthesis of this compound an exceptionally complex endeavor, often reserved for laboratory-scale research rather than large-scale production.

Data Tables

Table 1: Summary of Key Challenges in the Chemical Synthesis of this compound

Challenge CategorySpecific ObstacleRationale
Regioselectivity Directing glycosylation to the 3'-OH of lactose.Lactose possesses multiple hydroxyl groups with varying reactivity. The target 3'-OH is a secondary alcohol and generally less reactive than the primary 6'-OH, necessitating complex protecting group strategies. rsc.orgwiley-vch.dersc.org
Stereoselectivity Achieving the desired α-glycosidic linkage.The electron-withdrawing carboxyl group at the anomeric center (C-2) of sialic acid deactivates the donor and disfavors the reaction.
Stereoselectivity Overcoming steric hindrance.The bulky groups surrounding the anomeric carbon of the sialic acid donor impede the approach of the lactose acceptor.
Synthesis Efficiency Multiple protection/deprotection steps.Differentiating the hydroxyl groups on both the sialic acid donor and the lactose acceptor requires numerous steps, which significantly lowers the overall yield and efficiency. nih.govbeilstein-journals.org
Donor Reactivity Activation of the sialic acid donor.The inherent low reactivity of the sialic acid anomeric center requires harsh or highly specialized conditions and promoters for activation. researchgate.net

Advanced Analytical Methodologies for 3 Beta Sialyl Beta Lactose

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly in tandem with mass spectrometry, stands as a cornerstone for the analysis of 3'-SL in complex biological matrices like milk, plasma, and tissue. mdpi.commdpi.com These methods offer the high sensitivity and selectivity needed to distinguish between closely related glycan structures. nih.gov

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Qualitative and Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted method for the definitive identification and quantification of 3'-SL. nih.gov Its high sensitivity and selectivity allow for the detection of 3'-SL even at very low concentrations in complex samples like rat plasma, human milk, and edible bird's nests. mdpi.comresearchgate.netnih.gov

A validated LC-MS/MS method for determining 3'-SL in edible bird's nests demonstrated good linearity over a concentration range of 1–160 µg/L. mdpi.comnih.gov The method achieved a low limit of detection (LOD) of 0.3 µg/kg and a limit of quantification (LOQ) of 1.0 µg/kg. mdpi.comresearchgate.netnih.gov The precision and accuracy of these methods are high, with reported recovery ranges of 91.6% to 98.4% and relative standard deviations (RSD) between 1.5% and 2.2%. mdpi.comresearchgate.netnih.gov Mass spectrometry as a detector allows for faster and more accurate qualitative and quantitative analysis compared to common detectors, based on molecular weight and ion information. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) is crucial for the structural confirmation of 3'-SL and for distinguishing it from its isomers. researchgate.net Analysis is often performed in the negative ion electrospray ionization (ESI) mode, monitoring specific precursor and product ion transitions. researchgate.netcabidigitallibrary.org For 3'-SL (and its isomer 6'-SL), the precursor ion is typically m/z 632.4 [M-H]⁻. mdpi.com

Fragmentation of this precursor ion yields characteristic product ions that are used for quantification and qualification. A common product ion for quantification is m/z 290.0, which corresponds to the sialic acid moiety. mdpi.com Other qualifying ions, such as m/z 572.2 and m/z 469.7, are also monitored. mdpi.com While 3'-SL and 6'-SL can produce common fragments, the ratios of these fragments can differ, aiding in their differentiation. researchgate.net The molecular structure of 3'-SL has been unequivocally corroborated by its retention factor and fragmentation pattern in LC-MS/MS analysis when compared to a high-purity analytical standard. nih.gov

Effective sample preparation is critical to remove interfering substances like proteins and lipids from the matrix, which can suppress the ion signal and contaminate the instrument. nih.govlcms.cz Common preparation techniques for analyzing 3'-SL include a simple "dilute-and-shoot" approach for cleaner samples, or more extensive cleanup for complex matrices. lcms.cz Protein precipitation using methanol (B129727) is a frequently used method for plasma and tissue samples. mdpi.commdpi.comcabidigitallibrary.org For instance, a method for analyzing 3'-SL in edible bird's nests involved treatment with a 0.1% formic acid methanol solution. mdpi.comnih.gov Other techniques include solid-phase extraction (SPE), which was used to clean human milk samples prior to analysis on a porous graphitic carbon column. researchgate.netnih.gov

While many modern methods aim for derivatization-free analysis, derivatization can be employed to enhance detection sensitivity and improve chromatographic performance. nih.govthermofisher.com Because human milk oligosaccharides (HMOs) lack a strong chromophore, derivatization can improve UV detection. nih.gov Chemical derivatization can also stabilize the sialic acid moiety. nih.gov One study reported derivatizing sialyl oligosaccharides, including 3'-SL, with a fluorinated amine, which allowed for highly selective and sensitive analysis with detection limits in the low nanomolar range. science.gov Another approach involves reducing the oligosaccharides to their alditol forms before LC-MS analysis. researchgate.netnih.gov

Tandem Mass Spectrometry Approaches

Flow-Injection Analysis-Mass Spectrometry (FIA-MS)

For high-throughput screening applications, Flow-Injection Analysis-Mass Spectrometry (FIA-MS) has been developed as a rapid and quantitative tool. nih.gov This technique is particularly useful for screening large numbers of milk samples to identify cows that naturally produce higher concentrations of 3'-SL. researchgate.netnih.gov FIA-MS eliminates the time-consuming chromatography step, allowing for much faster sample analysis. mdpi.com In a typical FIA-MS setup, a small sample volume is injected directly into a carrier stream (e.g., a methanol/water mixture) that flows into the mass spectrometer's ion source. mdpi.com This method was successfully used to determine 3'-SL and 6'-SL concentrations in over 15,000 cow milk samples, demonstrating its suitability for large-scale screening. researchgate.netnih.gov

Spectroscopic and Other Advanced Detection Methods for Glycan Analysis

Beyond chromatography-based methods, several other advanced techniques are employed for the analysis and structural elucidation of 3'-SL.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the definitive structural identification of 3'-SL. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments are used to confirm the identity and structure by comparing the resulting spectra to that of an authentic reference standard. nih.gov This technique is crucial for distinguishing the α(2→3) linkage of 3'-SL from the α(2→6) linkage of its isomer.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is another widely used method for quantifying known oligosaccharides, including 3'-SL. lcms.czthermofisher.com This technique is effective for separating complex carbohydrates and can be used with online sample cleanup to reduce manual labor and handle interferences in matrices like human milk. lcms.cz

Electrochemical methods offer an alternative approach for distinguishing between 3'-SL and 6'-SL. One novel method involves the chemical modification of the glycans with an osmium(VI) complex. sci-hub.senih.gov This complex reacts differently with the vicinal diol groups on the two isomers; 3'-SL binds two Os(VI) moieties, whereas 6'-SL binds three. sci-hub.senih.gov Using square wave voltammetry, the resulting adducts produce distinct electrochemical signals, allowing for the determination of the percentage of each isomer in a mixture from a single measurement. sci-hub.senih.gov

Structural Elucidation Techniques for Sialylated Oligosaccharides

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of sialylated oligosaccharides. Due to the polar and non-volatile nature of these compounds, specific HPLC modes are employed. Normal-phase and weak anion-exchange chromatography are frequently used, often in conjunction with fluorescent labeling of the oligosaccharides to enhance detection sensitivity. sigmaaldrich.com For instance, hydrophilic interaction liquid chromatography (HILIC) has proven effective in separating the isomers 3'-Sialyllactose (B164678) and 6'-Sialyllactose (B25220). cabidigitallibrary.org A typical HILIC method might use a gradient elution with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. cabidigitallibrary.org High-pH anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is another powerful tool that can be used with native, unlabeled glycans. sigmaaldrich.com

Mass Spectrometry (MS) provides crucial information regarding the molecular weight and fragmentation patterns of oligosaccharides, which aids in determining their sequence and branching. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with MS. elicityl-oligotech.comdergipark.org.tr Tandem mass spectrometry (MS/MS) is particularly valuable for sequencing, as it allows for the fragmentation of a selected precursor ion to yield characteristic product ions. For example, in the analysis of 3'-Sialyllactose, the linkage position of the sialic acid can sometimes be inferred from the fragmentation pattern in positive ionization mode. researchgate.net A method using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been established for the determination of 3'-Sialyllactose, utilizing a hydrophilic liquid chromatographic column and detecting specific molecular ion peaks. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for the unambiguous structural determination of oligosaccharides. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1H NMR provides information on the anomeric protons, which are sensitive to the type of monosaccharide and the glycosidic linkage. bmrb.io 2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the complete assignment of proton and carbon signals and the determination of connectivity between monosaccharide units. bmrb.io For 3'-beta-Sialyl-beta-lactose, the 1H NMR spectrum is expected to show characteristic signals that confirm the structure.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for charged molecules like sialylated oligosaccharides. researchgate.netrpi.edu CE can separate isomers with high efficiency, including positional isomers such as 3'-Sialyllactose and 6'-Sialyllactose. acs.orgnih.gov The separation is based on the charge and size of the molecules. Often, derivatization with a fluorescent tag like 8-aminopyrene-1,3,6-trisulfonate (APTS) is used to improve detection. acs.org

X-ray Crystallography provides the most definitive three-dimensional structural information. By crystallizing the oligosaccharide, either alone or in complex with a protein (like a lectin), the precise spatial arrangement of all atoms can be determined. capes.gov.brnih.gov For instance, the crystal structure of reovirus attachment protein σ1 in complex with α-2,3-sialyllactose has been determined, revealing the specific interactions between the sialic acid moiety and the protein. plos.org Similarly, the structure of a carbohydrate-binding module from Clostridium perfringens has been resolved in complex with α(2,3)-sialyl-lactose, explaining its binding specificity. portlandpress.com

Enzymatic methods are also used as a complementary tool. Specific exoglycosidases, which cleave terminal monosaccharide residues with a specific linkage, can be used to sequence oligosaccharides. For example, treatment with a neuraminidase specific for α2-3 linkages would release sialic acid from this compound, which can be monitored by the analytical techniques described above.

The following data tables summarize typical parameters and findings from these advanced analytical methodologies as applied to this compound and related compounds.

Table 1: HPLC Methods for Sialylated Oligosaccharide Analysis

Technique Column Type Mobile Phase Detection Application Reference
HILIC-HPLC Amide or HILIC phase Acetonitrile/Ammonium acetate buffer gradient Fluorescence/MS Separation of 3'-SL and 6'-SL isomers cabidigitallibrary.org
Normal Phase HPLC Amide or imide functional groups Acetonitrile/Aqueous buffer gradient Fluorescence (e.g., 2-AB labeled) Profiling of neutral and sialylated N- and O-glycans sigmaaldrich.com
HPAE-PAD Anion exchange High molarity sodium hydroxide Pulsed Amperometric Detection Analysis of native glycans sigmaaldrich.com

Table 2: Mass Spectrometry Parameters for 3'-Sialyllactose

Ionization Mode Precursor Ion [M-H]⁻ (m/z) Key Fragment Ions (m/z) Instrument Type Application Reference
Negative Ion Mode 632 290 Ion Trap Mass Spectrometry (IT-MS) Identification in milk samples dergipark.org.tr
Positive/Negative Ion Mode [M+Na]⁺, [M-H]⁻ - HPLC-Tandem MS Quantification in edible bird's nest mdpi.com

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for 3'-Sialyllactose Sodium Salt in D₂O Reference: DSS, Temperature: 298K, pH: 7.4

Atom ID ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
Neu5Ac
C2 102.5217 -
C3ax - 1.7964
C3eq - 2.7485
Gal
C1 105.3368 4.5245
Glc
C1 98.5077 4.6556

Data sourced from the Biological Magnetic Resonance Bank (BMRB), Entry bmse001329. bmrb.io This table presents a selection of key assignments and is not exhaustive.

Biological Roles and Mechanistic Investigations of 3 Beta Sialyl Beta Lactose in in Vitro and Model Systems

Modulation of Gut Microbiota Composition and Activity

In vitro studies have consistently demonstrated the capacity of 3'-SL to influence the composition and metabolic output of the gut microbiota. This modulation is characterized by the selective promotion of beneficial bacteria and the enhanced production of key metabolites.

Selective Proliferation of Commensal Bacteria (e.g., Bifidobacterium species)

3'-SL has been identified as a potent prebiotic, selectively fostering the growth of beneficial gut bacteria, particularly species of the genus Bifidobacterium. glycoforum.gr.jp In vitro fermentation studies have shown that 3'-SL can be effectively utilized by several Bifidobacterium strains. mdpi.com For instance, research has highlighted that a synbiotic combination of 3'-SL and Bifidobacterium infantis can lead to a bifidogenic effect. researchgate.net Specifically, B. infantis is known to efficiently metabolize HMOs like 3'-SL. nih.gov Studies have shown that most of the ten tested Bifidobacterium strains can effectively utilize sialylated HMOs. mdpi.comnih.gov While some studies suggest that the prebiotic effect of 3'-SL might not always be exclusively bifidogenic in adult microbiomes, its ability to promote the growth of certain beneficial microbes remains a consistent finding. mdpi.comnih.gov

Influence on Microbial Community Structure and Diversity in in vitro Fermentation Models

Beyond promoting specific genera, 3'-SL influences the broader structure and diversity of the microbial community in in vitro fermentation models. nih.gov Utilizing systems that simulate the human intestinal microbial ecosystem (SHIME), researchers have observed that 3'-SL can alter the gut microbial community structure. researchgate.netnih.gov These changes are not limited to the promotion of bifidobacteria; for example, in adult fecal cultures, sialyllactose has been shown to encourage the growth of Bacteroides. frontiersin.org In some adult-derived in vitro models, 3'-SL supplementation led to the proliferation of Phascolarctobacterium and Lachnospiraceae, which are known short-chain fatty acid producers, rather than Bifidobacterium. mdpi.comnih.gov The initial composition of the gut microbiota appears to be a critical factor in determining the specific outcomes of 3'-SL fermentation. mdpi.comnih.gov

Induction of Short-Chain Fatty Acid (SCFA) Production

A key outcome of the microbial fermentation of 3'-SL is the production of short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate (B1217596), and butyrate (B1204436). frontiersin.org In vitro fecal fermentation studies have demonstrated that 3'-SL supplementation leads to an increase in SCFA levels. nih.gov Specifically, 3'-SL has been observed to primarily elevate the production of butyrate. nih.gov Other studies using the SHIME model have also confirmed that both 3'-SL and 6'-SL stimulate an increase in propionate and butyrate. mdpi.com The enhanced production of these SCFAs is significant, as they serve as an energy source for intestinal epithelial cells and play a role in maintaining gut barrier function. mdpi.com

Host-Microbe Interactions and Barrier Function in Model Systems

3'-SL not only influences the microbial community but also directly and indirectly impacts the host through various mechanisms, including the prevention of pathogen adhesion and the enhancement of the intestinal barrier.

Anti-Adhesion Mechanisms against Pathogens (in vitro models)

A significant area of research has focused on the ability of 3'-SL to act as a decoy receptor, preventing pathogens from attaching to host intestinal cells. wjgnet.com This anti-adhesive property has been demonstrated against a range of pathogens in in vitro models. acs.org

For example, 3'-SL has been shown to inhibit the binding of Helicobacter pylori to gastrointestinal epithelial cells. nih.govcaymanchem.com It achieves this by acting as a soluble analog to the cell surface receptors that these bacteria would normally bind to. nih.govscielo.br Studies have also indicated its effectiveness in reducing the adhesion of other pathogens like Vibrio cholerae and Escherichia coli. scielo.br Furthermore, research has demonstrated that 3'-SL can decrease the biofilm formation of Candida albicans and Streptococcus mutans in vitro. scielo.br This anti-adhesion mechanism is a key component of the protective effects attributed to human milk oligosaccharides. researchgate.net

Table 1: Summary of In Vitro Effects of 3'-beta-Sialyl-beta-lactose

Biological Role Key Findings in In Vitro/Model Systems References
Modulation of Gut Microbiota Selectively promotes the growth of Bifidobacterium species and other beneficial bacteria like Bacteroides, Phascolarctobacterium, and Lachnospiraceae. glycoforum.gr.jpmdpi.comresearchgate.netmdpi.comnih.govfrontiersin.org
Alters the overall microbial community structure and diversity in fermentation models like SHIME. researchgate.netnih.gov
Induces the production of short-chain fatty acids (SCFAs), particularly butyrate and propionate. mdpi.commdpi.comnih.govfrontiersin.org
Facilitates cross-feeding interactions, such as the release of sialic acid by one bacterium for use by another. nih.govtandfonline.comoaepublish.comnih.gov
Host-Microbe Interactions Inhibits the adhesion of pathogens like Helicobacter pylori, Vibrio cholerae, and Escherichia coli to host epithelial cells by acting as a decoy receptor. wjgnet.comnih.govcaymanchem.comscielo.br
Reduces biofilm formation of pathogens such as Candida albicans and Streptococcus mutans. scielo.br

Modulation of Intestinal Epithelial Cell Response (in vitro models, e.g., Caco-2, IPEC-J2)

Studies utilizing in vitro models of the intestinal epithelium, such as the human Caco-2 and porcine IPEC-J2 cell lines, have demonstrated the significant modulatory effects of 3'-Sialyllactose (B164678) (3'-SL).

In IPEC-J2 cells, a cell line derived from the jejunum of neonatal piglets, pretreatment with 3'-SL has been shown to mitigate the inflammatory response induced by enterotoxigenic Escherichia coli (ETEC). mdpi.comnih.gov This protective effect is achieved, in part, by competitively inhibiting the adhesion of pathogens to cellular receptors. mdpi.comnih.gov Research indicates that 3'-SL can significantly suppress the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). mdpi.comnih.govresearchgate.net Mechanistically, 3'-SL has been observed to dampen the TLR4/MyD88/NF-κB signaling pathway, a key cascade in the innate immune response to bacterial components like lipopolysaccharide (LPS). mdpi.comnih.govresearchgate.net

Similarly, in Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial barrier, 3'-SL has been shown to reduce the levels of pro-inflammatory cytokines like IL-8 and TNF-alpha. mdpi.com This effect was linked to an increased expression of peptidoglycan recognition protein 3 (PGlyRP3), a protein involved in regulating inflammatory responses. mdpi.com Furthermore, 3'-SL can influence the glycan profile on the surface of Caco-2 cells, potentially making it more difficult for pathogens to attach to their receptor sites. layerorigin.com

The following table summarizes the key findings on the modulation of intestinal epithelial cell responses by 3'-SL in these in vitro models.

Cell LineModel SystemKey Findings
IPEC-J2 Porcine intestinal epithelial cells- Mitigates ETEC-induced inflammation. mdpi.comnih.gov- Competitively inhibits pathogen adhesion. mdpi.comnih.gov- Suppresses expression of TNF-α, IL-1β, and IL-6. mdpi.comnih.govresearchgate.net- Downregulates the TLR4/MyD88/NF-κB signaling pathway. mdpi.comnih.govresearchgate.net
Caco-2 Human intestinal epithelial cells- Reduces levels of pro-inflammatory cytokines IL-8 and TNF-alpha. mdpi.com- Enhances expression of PGlyRP3. mdpi.com- Alters cell surface glycan profiles to hinder pathogen attachment. layerorigin.com

Enhancement of Intestinal Barrier Integrity in Cellular Models

Beyond modulating inflammatory responses, 3'-SL has been shown to directly enhance the integrity of the intestinal barrier in cellular models. A compromised intestinal barrier is a hallmark of various inflammatory conditions.

In studies using IPEC-J2 cells, treatment with 3'-SL has been found to strengthen the intestinal barrier. nih.gov This is evidenced by the enhanced expression of tight junction proteins, such as Zonula occludens-1 (ZO-1), which are crucial for maintaining the physical barrier between intestinal cells. mdpi.com By stabilizing these tight junctions, 3'-SL helps to prevent the passage of harmful substances from the gut lumen into the bloodstream.

Research combining 3'-SL with Bifidobacterium infantis in a mouse model of ulcerative colitis demonstrated a synergistic effect in mitigating intestinal barrier dysfunction. nih.gov This combination was more effective at restoring gut microbiota balance and reducing inflammation than either component alone. nih.gov

The table below outlines the research findings on the enhancement of intestinal barrier integrity by 3'-SL.

Model SystemKey Findings
IPEC-J2 Cells - Strengthens intestinal barrier integrity. nih.gov- Enhances the expression of the tight junction protein ZO-1. mdpi.com
Mouse Model of Ulcerative Colitis - Synergistically alleviates intestinal barrier dysfunction when combined with Bifidobacterium infantis. nih.gov

Immunomodulatory Properties in In Vitro and Animal Models

3'-Sialyllactose exhibits significant immunomodulatory properties, influencing the activation of various immune cells and regulating inflammatory pathways in both in vitro and animal models.

Effects on Immune Cell Activation (e.g., CD11c+ cells, macrophages)

In vitro and in vivo studies have revealed the direct effects of 3'-SL on key immune cells. In a murine model, 3'-SL was found to directly stimulate mesenteric lymph node CD11c+ dendritic cells. pnas.org This stimulation led to the production of cytokines that promote the expansion of T helper 1 (Th1) and T helper 17 (Th17) cells, which are involved in cell-mediated immunity. pnas.org The activation of these dendritic cells by 3'-SL was shown to be dependent on Toll-like receptor 4 (TLR4) signaling. pnas.org

Furthermore, 3'-SL has demonstrated potent anti-inflammatory effects on macrophages. In studies using both murine and human macrophages, 3'-SL significantly reduced the expression and secretion of pro-inflammatory cytokines like IL-1β and IL-6 when the cells were activated with LPS. jci.orgbiorxiv.orgnih.gov This effect was observed in both macrophage cell lines and primary cells. jci.orgbiorxiv.org Interestingly, these anti-inflammatory effects were not due to an alteration of TLR4 activation or NF-κB signaling, suggesting a different mechanism of action. jci.orgnih.gov

The following table summarizes the effects of 3'-SL on immune cell activation.

Immune Cell TypeModel SystemKey Findings
CD11c+ Dendritic Cells Murine model- Directly stimulates mesenteric lymph node CD11c+ cells. pnas.org- Induces production of cytokines for Th1 and Th17 cell expansion. pnas.org- Activation is mediated through TLR4 signaling. pnas.org
Macrophages Murine and human cell lines and primary cells- Reduces LPS-induced expression of IL-1β and IL-6. jci.orgbiorxiv.orgnih.gov- Anti-inflammatory effects are independent of altering TLR4 activation and NF-κB signaling. jci.orgnih.gov

Regulation of Inflammatory Pathways and Cytokine Profiles in Model Systems

The immunomodulatory capacity of 3'-SL extends to the broader regulation of inflammatory pathways and cytokine profiles in various model systems.

In a mouse model of atopic dermatitis, oral administration of 3'-SL led to a marked downregulation of a wide range of pro-inflammatory and AD-related cytokines in ear tissue, including IL-4, IL-5, IL-6, IL-13, IL-17, IFN-γ, and TNF-α. nih.gov This effect was associated with the regulation of the NF-κB pathway. nih.gov The study also found that 3'-SL directly induced the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.gov

In a mouse model of colitis, the combination of 3'-SL and Bifidobacterium infantis proved highly effective in modulating the serum cytokine profile. nih.gov This synbiotic treatment significantly inhibited the upregulation of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-17A, while restoring the levels of the anti-inflammatory cytokine IL-10. nih.gov

Furthermore, in a murine model of atherosclerosis, both subcutaneous and oral administration of 3'-SL were shown to reduce the development of atherosclerosis and the associated inflammation. biorxiv.org

The table below details the regulatory effects of 3'-SL on inflammatory pathways and cytokine profiles.

Model SystemKey Findings
Mouse Model of Atopic Dermatitis - Downregulates pro-inflammatory and AD-related cytokines (IL-4, IL-5, IL-6, IL-13, IL-17, IFN-γ, TNF-α). nih.gov- Regulates the NF-κB pathway. nih.gov- Directly induces TGF-β-mediated Treg differentiation. nih.gov
Mouse Model of Colitis - Synergistically with B. infantis, inhibits pro-inflammatory cytokines (IL-6, TNF-α, IL-17A) and restores anti-inflammatory IL-10. nih.gov
Murine Model of Atherosclerosis - Reduces the development of atherosclerosis and associated inflammation. biorxiv.org

Neurological Implications in Pre-clinical Research

Pre-clinical research, primarily in animal models, has highlighted the potential neurological benefits of 3'-SL, particularly its role as a source of sialic acid for the developing brain.

Role in Sialic Acid Supply for Neural Glycoconjugates in Animal Models

Sialic acid is a critical component of neural cell membranes and is particularly abundant in gangliosides and the neural cell adhesion molecule (NCAM). mdpi.comresearchgate.netsci-hub.box These sialylated glycoconjugates are essential for neurodevelopment, synaptic plasticity, and cognitive function. sci-hub.box

Animal studies suggest that dietary supplementation with sialylated oligosaccharides like 3'-SL can increase the concentration of sialic acid in the brain. researchgate.net Although the body can synthesize sialic acid, exogenous sources are believed to be particularly important during early life. researchgate.net In animal models, oral administration of 3'-SL has been shown to enhance cognitive performance. layerorigin.com This is attributed to its ability to provide sialic acid, which is then incorporated into brain gangliosides, crucial for cell signaling and communication. layerorigin.com

The following table summarizes the role of 3'-SL in supplying sialic acid for neural glycoconjugates.

Animal ModelKey Findings
General Animal Models - Dietary supplementation increases brain sialic acid concentration. researchgate.net- Enhances cognitive performance. layerorigin.com- Provides sialic acid for the synthesis of brain gangliosides. layerorigin.com

Impact on Brain Development and Cognitive Markers in Animal Studies

The influence of this compound (3'-SL) on brain development and cognitive function has been a subject of extensive research, primarily using animal models to elucidate its potential neurocognitive benefits. frontiersin.org As a significant source of sialic acid (SA), a crucial component for the formation of gangliosides and sialylated proteins like the neural cell adhesion molecule (NCAM), 3'-SL is believed to play a role in neurodevelopment. nih.govtandfonline.com Studies in various animal models, including pigs and mice, have yielded nuanced findings regarding its effects on brain structure and cognitive performance. frontiersin.orgmdpi.com

In a mouse model, the importance of early-life exposure to 3'-SL was highlighted in a study where neonatal deprivation of 3'-SL-rich milk led to long-term cognitive impairments. mdpi.com Wild-type pups reared by dams genetically incapable of producing 3'-SL exhibited deficits in attention, spatial memory, and working memory in adulthood. mdpi.com These cognitive impairments were accompanied by altered hippocampal long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. mdpi.com This suggests that early dietary intake of 3'-SL is instrumental in the proper maturation of cognitive functions. mdpi.com

Conversely, studies using piglets as a model have presented more varied results. In one investigation, dietary supplementation with 3'-SL did not significantly enhance learning and memory as assessed by the novel object recognition task at either postnatal day 33 or 61. frontiersin.orgnih.gov However, magnetic resonance imaging (MRI) revealed specific, time-dependent impacts on brain structure. frontiersin.org For instance, at postnatal day 30, piglets supplemented with 3'-SL showed a larger relative volume of the pons compared to the control group. frontiersin.org While many structural volume results were minimal, dietary differences in diffusion tensor imaging outcomes were observed at later stages (postnatal day 58), indicating an influence on brain microstructure. frontiersin.orgnih.gov These findings suggest that while the cognitive effects may not be immediately apparent in all behavioral tests, 3'-SL may still influence the temporal aspects of brain development and microstructural integrity. frontiersin.orgresearchgate.net

The mechanisms behind these observations are linked to the provision of sialic acid to the brain. layerorigin.comlayerorigin.com Sialic acid is a critical building block for gangliosides, which are abundant in the brain and essential for cell signaling and communication. layerorigin.comfrontiersin.org Research indicates that dietary sialyllactose can upregulate genes in the hippocampus and frontal cortex related to memory, learning, and ganglioside biosynthesis. consensus.app

Table 1: Summary of 3'-Sialyl-beta-lactose Effects on Brain and Cognition in Animal Models

Animal Model Key Findings Cognitive/Behavioral Outcome Brain Structure/Function Outcome Citation
Mouse Neonatal deprivation of 3'-SL-rich milk. Decreased attention, spatial memory, and working memory in adulthood. Altered hippocampal long-term potentiation (LTP). mdpi.com
Piglet Dietary supplementation with 3'-SL from 2 days of age. No significant effect on learning and memory (novel object recognition test). frontiersin.orgnih.gov Larger relative volume of the pons at postnatal day 30; altered brain microstructure at postnatal day 58. frontiersin.org frontiersin.orgnih.gov
Rat Fed sialyllactose. Improved learning ability in a swimming learning test. nih.gov Increased sialic acid and ganglioside content in the brain. nih.gov nih.gov

Gut-Brain Axis Modulation in Animal Models

The gut-brain axis, a complex bidirectional communication network, is a key pathway through which dietary components can influence neurological outcomes. nih.govmdpi.comfrontiersin.org Research in animal models has demonstrated that this compound can modulate this axis, particularly under conditions of stress. nih.govresearchgate.net

In studies using mice, dietary supplementation with 3'-SL was shown to mitigate the negative behavioral and neurological consequences of social disruption stress. nih.govnih.gov Mice fed a control diet and exposed to a stressor exhibited significant anxiety-like behavior in light/dark preference and open field tests. nih.govnih.gov This behavioral change was associated with a reduction in the number of immature neurons, identified by doublecortin (DCX) immunostaining, in the dentate gyrus of the hippocampus. nih.gov Remarkably, these effects were not observed in mice that received 3'-SL in their diet. nih.govresearchgate.net The supplementation helped maintain normal behavior and preserved the population of immature neurons despite stressor exposure. nih.govresearchgate.net

The mechanism for this protective effect appears to involve the gut microbiota. researchgate.netcore.ac.uk Stressor exposure significantly altered the community structure of the colonic mucosa-associated microbiota in control mice. nih.govnih.gov In contrast, the microbial community in mice fed 3'-SL did not change significantly following stress exposure. nih.govnih.gov This suggests that 3'-SL supports the resilience of the gut microbial community, which in turn helps to buffer the host from the negative impacts of stress on behavior and neurogenesis. nih.govresearchgate.net As a prebiotic, 3'-SL can promote the growth of beneficial bacteria, such as Bifidobacterium, which are known to influence the gut-brain axis. researchgate.net These bacteria ferment oligosaccharides to produce short-chain fatty acids (SCFAs), which have various neuroactive and anti-inflammatory effects. layerorigin.comcore.ac.uk

These findings indicate that 3'-SL can play a significant role in modulating the gut-brain axis. By supporting a stable gut microbial ecosystem, it may help to regulate behavioral and neurological responses to environmental challenges like stress. nih.govresearchgate.net

Table 2: Effects of 3'-Sialyl-beta-lactose on Gut-Brain Axis in a Mouse Stress Model

Parameter Control Diet + Stress 3'-SL Diet + Stress Putative Mechanism Citation
Anxiety-like Behavior Increased Normal behavior maintained Modulation of gut-brain signaling nih.govnih.gov
Immature Neurons (DCX+) Reduced in dentate gyrus Normal numbers maintained Prevention of stress-induced reduction in neurogenesis nih.govresearchgate.net
Gut Microbiota Structure Significantly altered No significant change Stabilization of microbial community nih.govnih.govresearchgate.net

Molecular Interactions and Glycan Recognition

Binding to Glycan-Binding Proteins and Receptors

3'-SL's function as a ligand is primarily dictated by its terminal sialic acid, which is recognized by a class of proteins known as lectins. These interactions are fundamental to its roles in immunity and pathogen defense.

Interactions with Viral Capsid Proteins

3'-SL can serve as a receptor for various viruses, mediating their attachment to host cells. The specificity of this interaction is a critical factor in viral tropism. For instance, several adenoviruses, which can cause respiratory illnesses and epidemic keratoconjunctivitis, utilize sialic acid for initial cell contact. researchgate.netdiva-portal.orgnih.gov The fiber knob proteins on the viral capsid are responsible for this binding. researchgate.net

High-resolution crystal structures have revealed the molecular details of this interaction. In the case of B-Lympotropic Polyomavirus (LPyV), the VP1 capsid protein specifically recognizes the linear α2,3-linked sialic acid motif of 3'-SL. pdbj.org The sialic acid moiety becomes almost entirely buried in a narrow, preformed cleft on the outer surface of the capsid. pdbj.org Similarly, studies with JC Polyomavirus VP1 have also detailed its complex with 3'-Sialyllactose (B164678). rcsb.org For some adenoviruses like serotype 37 (Ad37), the interaction with α2,3-linked sialic acids is crucial for infection of human corneal cells. diva-portal.orgnih.gov The binding involves hydrogen bonds between the carboxylate group of sialic acid and amino acid residues like Lys345 on the adenovirus fiber knob. researchgate.net

VirusViral ProteinKey Interacting Residues/Binding Site CharacteristicsReference(s)
B-Lympotropic Polyomavirus (LPyV)VP1 Capsid ProteinSialic acid moiety buried in a narrow, preformed cleft. pdbj.org
JC Polyomavirus (JCPyV)VP1 Capsid ProteinForms a complex with 3'-Sialyllactose. rcsb.org
Adenovirus Serotype 37 (Ad37)Fiber Knob ProteinLys345 forms hydrogen bonds with the sialic acid carboxylate group. diva-portal.orgnih.govresearchgate.net
Shaan Virus (ShaV)Hemagglutinin-neuraminidase (HN)Predominantly binds to α2,3-linked sialylated glycans. nih.gov

Recognition by Siglecs

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins expressed on the surface of immune cells that recognize sialylated glycans and are involved in regulating immune responses. nih.govasm.org 3'-SL is a recognized ligand for several members of the Siglec family.

The binding is mediated by the N-terminal V-set Ig-like domain of the Siglec protein. nih.gov A conserved arginine residue within this domain forms a crucial salt bridge with the carboxylate group of sialic acid. nih.gov For example, the crystal structure of sialoadhesin (Siglec-1) in complex with 3'-sialyllactose revealed this essential arginine (Arg97) interaction. nih.gov

Different Siglecs exhibit varying degrees of specificity. Siglec-3 (CD33) has been shown to specifically bind 3'-SL, which can induce differentiation and apoptosis in certain leukemia cells. nih.gov Structural studies of Siglec-5 in complex with 3'-sialyllactose show a conserved sialic acid recognition motif involving Arg124. rcsb.org While some Siglecs can bind both α2,3- and α2,6-linked sialic acids, others show a preference. rcsb.org For instance, Siglec-9 also recognizes 3'-SL, and this interaction is being explored for targeted therapies. acs.org

SiglecKey Interacting ResiduesBiological Context/Outcome of BindingReference(s)
Siglec-1 (Sialoadhesin)Arg97Mediates cell-cell interactions. nih.gov
Siglec-3 (CD33)Not specifiedInduces megakaryocyte differentiation and apoptosis in K562 cells. nih.gov
Siglec-5 (CD170)Arg124Mediates sialoglycan recognition on myeloid cells. rcsb.org
Siglec-9Not specifiedModulates immune cell function. acs.org

Role as Decoy Receptors in Biological Systems

A key protective function of free oligosaccharides like 3'-SL in human milk is their ability to act as soluble decoy receptors. nih.govresearchgate.net By mimicking the glycan structures on the surface of host cells, these oligosaccharides can competitively bind to pathogens, thereby preventing their adhesion to and infection of the intestinal epithelium. nih.govdsm-firmenich.com

This mechanism has been demonstrated for various pathogens. For example, 3'-SL can inhibit the binding of certain viruses and bacterial toxins to host cells. frontiersin.org This anti-adhesive property reduces the risk of infections. researchgate.net Preclinical studies suggest that 3'-SL's function as a decoy receptor may have implications for reducing the risk of certain infections. dsm-firmenich.com For instance, it has been shown to inhibit influenza H1N1 virus and may act as a decoy to prevent the virus from binding to host cells. frontiersin.org

Enzymatic Hydrolysis by Sialidases

Sialidases, also known as neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates. The hydrolysis of 3'-SL by these enzymes is a critical step in its metabolism and the utilization of its components by the host and its microbiota.

Specificity of α2,3-Linkage Cleavage

Sialidases exhibit varying degrees of specificity for the glycosidic linkage of sialic acid. Some sialidases preferentially cleave the α2,3-linkage found in 3'-SL. For example, the sialidase from Clostridium perfringens is known to cleave the α2,3 linkage at a higher rate than other linkages. nih.gov In contrast, sialidases from other sources, like Arthrobacter ureafaciens, preferentially cleave α2,6 linkages. nih.gov

This specificity is crucial for experimental applications and understanding biological processes. For instance, using an α2,3-specific neuraminidase can confirm the presence of α2,3-linked sialic acids on cell surfaces or glycans. nih.govacs.org The enzyme from Pasteurella multocida (PmST1) is noted for its catalytic diversity, but it is more active as a sialidase at a lower pH, hydrolyzing 3'-sialyllactose. oup.com Some bacterial sialidases from gut commensals like Bacteroides fragilis also possess the ability to cleave sialyl linkages, contributing to the breakdown of sialylated compounds in the gut. asm.org

Enzyme SourceLinkage Specificity/PreferenceKinetic Parameter (KM for 3'-SL)Reference(s)
Clostridium perfringensα2,3 > α2,6 = α2,83.3 ± 0.8 mM nih.govacs.org
α2-3 specific Neuraminidaseα2,33 ± 2 mM acs.org
Pasteurella multocida (PmST1)Hydrolyzes α2,3-sialosidesNot specified oup.com
Trypanosoma rangeli (mutated Tr6)Favors formation of 3'-SL (trans-sialidase activity)Not specified researchgate.net

Impact on Sialic Acid Release and Subsequent Metabolism

The enzymatic hydrolysis of 3'-SL in the gastrointestinal tract releases free sialic acid and lactose (B1674315). Since sialyllactoses are largely resistant to digestion in the upper gastrointestinal tract, they reach the colon intact. frontiersin.orgresearchgate.net In the colon, the released sialic acid becomes a nutrient source for specific members of the gut microbiota. researchgate.netglycoforum.gr.jp

Bacteria possessing the necessary enzymatic machinery, including sialidases and the Nan pathway for sialic acid catabolism, can utilize the released sialic acid. glycoforum.gr.jp This process, known as cross-feeding, can occur where one bacterial species releases sialic acid from 3'-SL, which is then consumed by another. glycoforum.gr.jp The metabolism of sialic acid by gut bacteria can influence the composition of the microbiota and the production of metabolites like short-chain fatty acids. nih.govfrontiersin.org While dietary sialic acid from sources like 3'-SL is taken up by gut epithelial cells, studies in mice suggest that it is not directly incorporated into the brain in significant amounts, indicating its primary impact may be within the gastrointestinal tract and the gut-brain axis rather than through direct contribution to brain tissue composition. researchgate.net Less than 3% of free sialic acid is typically released from dietary sialyllactose before it reaches the colon. frontiersin.org

Biotechnological Applications and Research Opportunities

Development of Efficient Production Platforms for Research Materials

The limited availability of 3'-SL from natural sources necessitates the development of efficient and scalable production methods to provide sufficient material for research and potential commercial applications. nih.gov Biotechnological approaches, particularly microbial fermentation and enzymatic synthesis, have emerged as the most promising strategies. marketresearch.com

Microbial Fermentation:

Metabolically engineered microorganisms, primarily Escherichia coli, have been extensively developed as whole-cell biocatalysts for 3'-SL production. nih.govnih.gov These strategies involve introducing the necessary biosynthetic pathway genes into the host organism to enable the de novo synthesis of 3'-SL from simple carbon sources. nih.govnih.gov Key steps in this metabolic engineering process include:

Introduction of Biosynthetic Pathways: The genes responsible for the synthesis of the precursor CMP-N-acetylneuraminic acid (CMP-Neu5Ac) and the α2,3-sialyltransferase (α2,3-SiaT) enzyme, which catalyzes the final step of transferring sialic acid to lactose (B1674315), are introduced into the microbial host. nih.govacs.org

Elimination of Competing Pathways: To maximize the carbon flux towards 3'-SL production, genes involved in the degradation of precursors like N-acetylneuraminic acid (Neu5Ac) and lactose are often deleted. nih.govacs.orgacs.org For instance, knocking out genes such as nanA, nanK, nanE, and nanT prevents the catabolism of Neu5Ac. nih.govacs.org

Optimization of Enzyme Expression and Precursor Pools: Fine-tuning the expression levels of key enzymes and balancing the intracellular pools of precursors like UDP-N-acetylglucosamine (UDP-GlcNAc) and CMP-Neu5Ac are crucial for high-titer production. nih.govacs.org This can involve strategies like optimizing ribosome binding sites (RBS) and constructing glutamine cycle systems. nih.govacs.org

Through these multi-level metabolic engineering approaches, researchers have achieved significant titers of 3'-SL. For example, one engineered E. coli strain yielded 44.2 g/L of 3'-SL in a 3 L bioreactor, while another reached an unprecedented 56.8 g/L in a 5L bioreactor. nih.govnih.gov

Enzymatic Synthesis:

In addition to whole-cell fermentation, in vitro enzymatic synthesis offers another route for 3'-SL production. This method utilizes purified enzymes to catalyze the reaction. The primary enzymes involved are sialyltransferases, which transfer sialic acid from an activated donor like CMP-sialic acid to lactose. mdpi.comnih.gov While this approach can offer high specificity and purity, the cost and stability of the enzymes and the requirement for the expensive sugar donor CMP-sialic acid have been challenges. mdpi.comnih.gov To address this, multi-enzyme cascade systems have been developed within a single whole-cell system to regenerate the CTP cofactor, making the process more economically viable. mdpi.com

Production PlatformHost Organism/Enzyme SystemKey Engineering StrategiesReported TiterReference
Microbial FermentationEngineered Escherichia coliIntroduction of biosynthetic pathways, deletion of competing pathways, optimization of precursor pools, cofactor regeneration.44.2 g/L nih.gov
Microbial FermentationEngineered Escherichia coli BL21star(DE3)ΔlacZGenomic integration of biosynthetic genes, deletion of Neu5Ac degradation genes, cofactor regeneration, transporter screening.56.8 g/L nih.gov
Whole-Cell BiocatalysisEngineered Escherichia coliCo-expression of four genes in a multi-enzyme cascade for 3'-SL synthesis and CTP regeneration.52.8 mM mdpi.com
Microbial FermentationEngineered Escherichia coli BL21(DE3)ΔlacZPlasmid-based pathway optimization and chromosomal integration of α2,3-sialyltransferase.23.1 g/L (extracellular) acs.org

Engineering Microorganisms for Enhanced Glycosylation Capabilities

The core of producing 3'-SL through microbial fermentation lies in engineering the host organism to perform efficient glycosylation, the process of adding sugar moieties to molecules. nih.gov This involves not only introducing the necessary glycosyltransferases but also optimizing the cellular machinery to support their function. frontiersin.org

Key strategies for enhancing glycosylation capabilities in microorganisms like E. coli and Bacillus subtilis include: nih.govresearchgate.net

Heterologous Expression of Glycosyltransferases: Microorganisms are engineered to express specific sialyltransferases, such as α2,3-sialyltransferase, which are not naturally present. oup.commdpi.com The choice of the sialyltransferase from different species can significantly impact the efficiency of sialylation. acs.org

Metabolic Pathway Engineering for Precursor Supply: The synthesis of the sialic acid donor, CMP-Neu5Ac, is a critical upstream pathway. mdpi.com This involves expressing a set of enzymes, often referred to as the neuBCA genes, which convert precursors from the host's central metabolism into CMP-Neu5Ac. nih.govacs.org

Balancing Precursor Pools: Achieving a high level of glycosylation requires a balanced supply of both the donor (CMP-Neu5Ac) and acceptor (lactose) molecules. nih.govacs.org Metabolic engineering strategies are employed to channel carbon flux towards these precursors and away from competing metabolic pathways. nih.govnih.gov For instance, genes involved in the degradation of N-acetylglucosamine (nagAB) and lactose (lacZ) can be deleted. acs.orgnih.gov

Cofactor Engineering: The synthesis of CMP-Neu5Ac is dependent on the cofactor CTP. nih.govacs.org Overexpressing enzymes involved in CTP biosynthesis, such as CTP synthetase, can significantly enhance the production of the activated sugar donor and, consequently, the final 3'-SL product. nih.govacs.orgacs.org

Protein and Enzyme Engineering: The performance of the key glycosylation enzyme, α2,3-sialyltransferase, can be improved through protein engineering techniques. nih.gov This can include screening for enzymes with higher activity and stability or using protein scaffolds to improve catalytic efficiency. nih.govresearchgate.net

Host Strain Selection and Optimization: The choice of the microbial host strain is crucial. Different strains of E. coli, for example, exhibit varying capacities for producing 3'-SL. acs.org Selecting a host with favorable characteristics, such as high expression capacity and robustness for industrial fermentation, is a key first step. acs.org

In Vitro Model Development for Comprehensive Biological Efficacy Assessment

To understand the biological functions of 3'-SL and its potential health benefits, researchers rely on various in vitro models. These models provide a controlled environment to study the effects of 3'-SL on cells and biological processes, offering insights that can guide further research. frontiersin.org

Cell Culture Models:

Intestinal Epithelial Cells: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the small intestinal epithelium, are widely used to study the effects of 3'-SL on gut barrier function. frontiersin.orgnih.gov Studies using these cells have shown that 3'-SL can influence pathways related to cell cycle control and promote epithelial cell differentiation. frontiersin.org It has also been observed that 3'-SL can reduce the adhesion of pathogenic bacteria like Helicobacter pylori and enteropathogenic E. coli to intestinal cells. frontiersin.org

Immune Cells: To investigate the immunomodulatory properties of 3'-SL, researchers use various immune cell models. For instance, bone marrow-derived macrophages (BMDMs) have been used to show that 3'-SL can attenuate the inflammatory response induced by lipopolysaccharide (LPS), a component of bacterial cell walls. In these models, 3'-SL has been shown to reduce the expression of pro-inflammatory cytokines like IL-1β and IL-6. Human laryngeal carcinoma cells (HEP-2) have been used to demonstrate the antiviral activity of 3'-SL against influenza virus, where it was found to reduce the levels of inflammatory cytokines. frontiersin.org

Bone Cells: The potential role of 3'-SL in bone health is being investigated using human bone marrow stromal cells (hBMSCs). layerorigin.com Research has indicated that 3'-SL can promote the differentiation of these stem cells into bone-forming osteoblasts, suggesting a role in enhancing bone formation. layerorigin.com

Chondrocytic Cells: The therapeutic potential of 3'-SL for conditions like osteoarthritis has been explored using SW1353 chondrocytic cells. In these cells, 3'-SL has been shown to suppress oxidative stress and inflammation induced by interleukin-1β (IL-1β). researchgate.net

In Vitro Fermentation Models:

To study the prebiotic effects of 3'-SL, in vitro fecal batch cultures are used. These models, inoculated with human fecal samples, allow researchers to observe how 3'-SL is metabolized by the gut microbiota and how it influences the composition and activity of these microbial communities. frontiersin.org Studies have shown that specific bacteria, such as Bifidobacterium and Bacteroides, can utilize 3'-SL as a carbon source. oup.com These models also allow for the analysis of microbial metabolites, such as short-chain fatty acids (SCFAs), which are known to have various health benefits. nih.gov

These in vitro models are invaluable tools for elucidating the mechanisms of action of 3'-SL and for screening its potential therapeutic applications before moving to more complex and expensive in vivo studies.

Future Directions in Glycoscience Research on Sialylated Oligosaccharides

The field of glycoscience continues to uncover the multifaceted roles of sialylated oligosaccharides like 3'-SL, opening up new avenues for research and application. researchgate.netmdpi.commdpi.com

Future research is likely to focus on several key areas:

Expanding the Production Toolkit: While significant progress has been made in producing 3'-SL and its isomer 6'-sialyllactose (B25220) (6'-SL) in microbial systems, the synthesis of more complex sialylated HMOs remains a challenge. nih.govacs.orgnih.gov Future efforts will likely involve engineering microbial hosts to produce a wider variety of these complex structures, which may have unique biological functions. This will require the discovery and characterization of new glycosyltransferases with different specificities. frontiersin.org

Unraveling Structure-Function Relationships: There are over 200 different HMOs identified, and many of them are sialylated. researchgate.net A key area of future research will be to understand how the specific structure of each sialylated oligosaccharide, including the linkage of sialic acid (e.g., α2,3 vs. α2,6) and the underlying core structure, dictates its biological activity. researchgate.net This will involve the use of advanced analytical techniques and a wider range of in vitro and in vivo models.

Investigating Systemic Health Effects: While much of the research on 3'-SL has focused on its effects within the gut, emerging evidence suggests it may have systemic effects on health, including roles in bone health, cognitive development, and cardiovascular health. layerorigin.comlayerorigin.com Future studies will need to delve deeper into the mechanisms by which 3'-SL influences these processes, including its absorption, distribution, and metabolism in the body.

Therapeutic Potential and Personalized Nutrition: As our understanding of the biological functions of specific sialylated oligosaccharides grows, so does their potential for therapeutic applications. researchgate.net This could include their use as prebiotics to modulate the gut microbiota in various disease states, as anti-inflammatory agents, or as supplements to support cognitive and bone health. layerorigin.comnih.gov Furthermore, research may move towards personalized nutrition, where specific sialylated oligosaccharides could be recommended based on an individual's genetic makeup, gut microbiome composition, and health status.

Synergistic Effects with Other Bioactive Compounds: The interaction of 3'-SL with other components of human milk and the diet is another important area for future investigation. For example, studies have begun to explore the synergistic effects of 3'-SL with other bioactive molecules like osteopontin (B1167477) or probiotics like Bifidobacterium infantis in modulating immune responses and gut health. frontiersin.orgnih.gov Understanding these interactions will be crucial for developing more effective functional foods and therapeutic interventions.

Q & A

Q. What are the key methodological considerations for synthesizing 3'-β-Sialyl-β-lactose in vitro?

Synthesis requires enzymatic approaches (e.g., sialyltransferases) or chemoenzymatic strategies to ensure stereochemical fidelity. Critical steps include:

  • Substrate preparation : Use purified lactose and CMP-sialic acid donors.
  • Enzyme selection : Optimize sialyltransferase activity (e.g., α2,3-sialyltransferase from Pasteurella multocida) .
  • Purification : Employ HPLC or ion-exchange chromatography to isolate the product, followed by NMR and mass spectrometry (MS) for structural validation .

Q. How can researchers confirm the structural identity of 3'-β-Sialyl-β-lactose post-synthesis?

Use orthogonal analytical techniques:

  • NMR spectroscopy : Analyze anomeric proton signals (e.g., δ 5.2–5.4 ppm for β-linkages) and sialic acid resonances .
  • Mass spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS .
  • Enzymatic digestion : Treat with neuraminidase to verify sialic acid cleavage, monitored by TLC or HPLC .

Q. What are the best practices for quantifying 3'-β-Sialyl-β-lactose in biological samples?

  • HPLC with fluorescence detection : Derivatize with 2-aminobenzamide for enhanced sensitivity .
  • Enzymatic assays : Use sialic acid-specific kits (e.g., coupled with peroxidase reactions) and normalize against standard curves .
  • Internal standards : Include isotopically labeled analogs (e.g., ¹³C-sialyllactose) to correct for matrix effects .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported bioactivity of 3'-β-Sialyl-β-lactose across studies?

Contradictions often arise from:

  • Purity variability : Validate compound purity (>95%) via HPLC and MS, and report batch-specific QC data .
  • Biological context : Standardize cell culture conditions (e.g., microbiome-free models for gut studies) .
  • Dose-response analysis : Use multiple concentrations (e.g., 0.1–10 mM) to identify non-linear effects .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of 3'-β-Sialyl-β-lactose in in vitro models?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values .
  • ANOVA with post-hoc tests : Compare treatment groups against controls (e.g., Dunnett’s test) .
  • Power analysis : Predefine sample sizes (n ≥ 3 replicates) to ensure detectability of effect sizes .

Q. How can researchers optimize assays to study 3'-β-Sialyl-β-lactose’s role in microbial adhesion inhibition?

  • Surface plasmon resonance (SPR) : Immobilize host receptors (e.g., Siglec proteins) and measure binding kinetics .
  • Competitive inhibition assays : Co-incubate with fluorescently labeled pathogens (e.g., E. coli) and quantify adhesion via flow cytometry .
  • Negative controls : Include unsialylated lactose to isolate specificity .

Methodological Challenges & Solutions

Q. How to mitigate batch-to-batch variability in 3'-β-Sialyl-β-lactose for longitudinal studies?

  • QC protocols : Mandate peptide content analysis, TFA removal (<1%), and solubility testing for each batch .
  • Stability testing : Store aliquots at –80°C and monitor degradation via LC-MS over time .

Q. What experimental strategies resolve discrepancies between in vitro and in vivo functional data for 3'-β-Sialyl-β-lactose?

  • Pharmacokinetic profiling : Measure bioavailability and metabolite formation in plasma/feces .
  • Gnotobiotic models : Use microbiota-defined animals to isolate host vs. microbial effects .
  • Multi-omics integration : Pair transcriptomics with metabolomics to identify mechanistic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.